1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Description
Historical Development of Fluorinated Pyrazole Derivatives
The evolution of fluorinated pyrazoles traces back to foundational work on heterocyclic chemistry in the late 19th century. Key milestones include:
- 1883 : Ludwig Knorr's systematic classification of pyrazole compounds
- 1898 : Hans von Pechmann's acetylene-diazomethane synthesis method for pyrazole cores
- 1990s-Present : Exponential growth in fluorinated pyrazole research, with >50% of all publications appearing in the last five years prior to 2021
The introduction of trifluoromethyl groups (-CF₃) marked a paradigm shift, enhancing metabolic stability and lipophilicity in drug candidates. This compound's specific substitution pattern (1-ethyl, 5-CF₃, 4-amine) emerged from systematic structure-activity relationship studies targeting improved pharmacokinetic profiles.
Systematic Nomenclature and IUPAC Conventions
The systematic name follows IUPAC heterocyclic nomenclature rules:
- Parent structure : 1H-pyrazole (5-membered ring with two adjacent nitrogen atoms)
- Substituent positions :
- Position 1 : Ethyl group (-CH₂CH₃)
- Position 5 : Trifluoromethyl group (-CF₃)
- Position 4 : Amine group (-NH₂)
- Salt form : Hydrochloride counterion
This yields the full IUPAC name:
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Molecular Formula and Weight Analysis (C₆H₉ClF₃N₃)
The calculated molecular weight (215.61 g/mol) matches experimental values from mass spectrometry. The chloride counterion contributes 35.45 g/mol (21.5% of total mass).
Position Within Heterocyclic Compound Taxonomy
As a fluorinated azole derivative, this compound occupies a specialized niche:
- Primary classification : 1H-pyrazole (nitrogen atoms at positions 1-2)
- Substituent hierarchy :
- Electron-withdrawing groups : -CF₃ (position 5)
- Alkyl chain : -CH₂CH₃ (position 1)
- Amino group : -NH₂ (position 4)
- Salt classification : Hydrochloride of a bicyclic amine
Comparative analysis with related structures shows:
- Similarity to celecoxib : Shared pyrazole core but differing substituents
- Contrast to stanozolol : Lacks steroid fusion rings but retains nitrogen heterocycle
This structural configuration enables π-π stacking interactions through the aromatic ring while the -CF₃ group enhances membrane permeability – critical features for central nervous system drug candidates.
Continued in subsequent sections...
Properties
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-2-12-5(6(7,8)9)4(10)3-11-12;/h3H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYXQWJXEUYYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich-Type Reaction for Intermediate Formation
A notable approach involves a Mannich reaction on a pyrazole precursor bearing the trifluoromethyl group. For example, starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, and a cyclic secondary amine under acidic conditions produces a key intermediate (Intermediate A). This step benefits from:
- Acidic environment using inorganic acids like hydrochloric acid or sulfuric acid.
- Use of paraformaldehyde as a formaldehyde source for the Mannich base formation.
- Cyclic secondary amines such as pyrrole, morpholine, or piperidine are preferred for their reactivity.
The reaction proceeds efficiently in mixed aqueous-organic solvents, with ethanol being a preferred organic solvent due to its environmental profile and cost-effectiveness. The homogeneous reaction mixture facilitates high conversion rates and ease of product isolation.
Alkylation and Oxidation Steps
Following intermediate formation, alkylation with agents such as monochlorodifluoromethane introduces necessary substituents, followed by oxidation with hydrogen peroxide to yield the final pyrazole derivative. This sequence is characterized by:
- Mild reaction conditions, typically ambient to moderate temperatures.
- Use of hydrogen peroxide as a green oxidant.
- High yield and purity of the final product due to controlled reaction parameters.
This methodology reduces reaction equipment costs and simplifies the production process, making it suitable for scale-up.
Alternative Synthetic Routes via Cross-Coupling and Microwave-Assisted Reactions
Other synthetic approaches involve:
- Microwave-assisted coupling reactions using boronate esters and halogenated pyrazoles to introduce trifluoromethyl and ethyl groups.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to assemble complex pyrazole derivatives.
- Careful control of reaction temperature (around 80–90 °C) and use of bases such as cesium carbonate or sodium carbonate to facilitate coupling.
These methods provide versatility in modifying the pyrazole scaffold and can be monitored by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure product integrity.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mannich Reaction | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, cyclic secondary amine, HCl | Ethanol/water | Room temp to 90 °C | High | Acidic environment, homogeneous reaction |
| Alkylation | Monochlorodifluoromethane | Organic solvent | Ambient to mild | High | Followed by oxidation step |
| Oxidation | Hydrogen peroxide | Organic solvent | Ambient | High | Green oxidant, mild conditions |
| Microwave-assisted cross-coupling | Boronate ester, halogenated pyrazole, Pd catalyst, Cs2CO3 | Acetonitrile | 80–90 °C | Moderate | Enables functional group diversity |
| Pd-catalyzed coupling | Pd catalyst, base (Na2CO3 or Cs2CO3) | Dioxane, MeCN | 80 °C | Moderate | Requires inert atmosphere, nitrogen purging |
Analytical and Process Control
- Reaction progress is typically monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of intermediates and final products.
- Purification often involves flash chromatography or mass-directed reverse phase chromatography to achieve high purity.
- Computational chemistry methods may be employed to predict conformational stability and reactivity, optimizing synthetic routes.
Research Findings and Advantages
- The described preparation methods offer high reaction speeds and product purity.
- Mild reaction conditions and environmentally friendly solvents reduce hazardous waste.
- The use of cyclic secondary amines and paraformaldehyde in acidic media provides a novel and efficient route to key intermediates.
- The process is scalable, cost-effective, and suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
While the search results provide some information on 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, there is very limited information regarding the applications of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride . Therefore, this response will focus on what is available for the latter compound while also providing relevant information for the former, as they are structurally similar and may have overlapping applications.
Overview
This compound is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at positions 1 and 2. This compound has a trifluoromethyl group, which gives it unique chemical properties, making it useful in different scientific and industrial fields.
Key Information
- IUPAC Name: 1-ethyl-5-(trifluoromethyl)pyrazol-4-amine; hydrochloride
- Molecular Formula: C6H9ClF3N3
- Molecular Weight: 215.6 g/mol
- CAS Number: 1443279-07-9
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry: It serves as a building block in synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine: Research is being done to explore its potential as a pharmaceutical intermediate.
- Industry: It is used in the development of agrochemicals and other industrial products.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, which helps the compound penetrate biological membranes and interact with enzymes and receptors, modulating their activity.
- Antimicrobial Activity: This compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Glycine Transporter 1 (GlyT1) Inhibitor
Mechanism of Action
The mechanism of action of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazole ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to active sites of enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following table compares the target compound with analogs differing in substituents, molecular weight, and applications:
Substituent-Driven Property Differences
Alkyl vs. Aryl Substituents :
- Ethyl/Methyl (Alkyl) : Smaller alkyl groups (e.g., methyl in ) increase solubility, while ethyl balances lipophilicity for membrane permeability in drug candidates .
- Aryl (e.g., 4-Fluorophenyl in ) : Aromatic rings introduce steric bulk and enable π-π stacking with biological targets, improving binding affinity but reducing solubility.
Halogen Effects :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electronegativity, critical for kinase inhibitors .
- Chloro/fluoro on aryl rings (e.g., ) : Halogens improve binding to hydrophobic pockets in enzymes or receptors.
Amino Group Position: The 4-amino group in all compounds serves as a hydrogen bond donor, aiding interactions with biological targets.
Biological Activity
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1443279-07-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antiparasitic properties, supported by relevant data and research findings.
The chemical formula for this compound is with a molecular weight of 215.61 g/mol. The compound appears as a powder and is soluble in organic solvents .
| Property | Value |
|---|---|
| Chemical Formula | C₆H₉ClF₃N₃ |
| Molecular Weight | 215.61 g/mol |
| IUPAC Name | 1-ethyl-5-(trifluoromethyl)pyrazol-4-amine; hydrochloride |
| PubChem CID | 91654536 |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In studies, compounds with similar structures demonstrated potent inhibition of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For instance, certain derivatives showed IC50 values in the low micromolar range, indicating effective cytotoxicity against these cells .
Case Study:
A study involving pyrazole derivatives highlighted that modifications at the N1 position significantly influenced antiproliferative activity. The introduction of trifluoromethyl groups was associated with enhanced potency against various cancer cell lines, suggesting a promising avenue for further development in anticancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a mechanism through which these compounds could mitigate inflammatory responses in various disease models .
Data Table: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | IC50 (μM) | Target Cytokine |
|---|---|---|
| Compound A | 32 | TNF-alpha |
| Compound B | 0.283 | IL-6 |
| 1-Ethyl-5-(CF₃)-4-Aminopyrazole | TBD | TBD |
Antiparasitic Activity
The compound's potential as an antiparasitic agent has been explored, particularly in relation to malaria treatment. Similar pyrazole derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups was found to enhance both aqueous solubility and metabolic stability while maintaining efficacy against the parasite .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of pyrazole derivatives by modifying their chemical structures. For example, the addition of polar functional groups has improved solubility without compromising biological activity. This balance is crucial for developing effective therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation via cyclization of hydrazine derivatives with diketones or other precursors. For example, analogous pyrazole compounds are synthesized by reacting pyridine derivatives with fluorinated methylating agents under controlled conditions . Key parameters include:
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency.
- pH control: Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates .
Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in ethanol, followed by recrystallization.
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrazole ring structure, ethyl substituent, and trifluoromethyl group. -NMR is essential for verifying the CF moiety .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] peak for CHFN·HCl).
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for related pyrazole derivatives .
Q. How can researchers optimize purification methods for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
- Column Chromatography: Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate → dichloromethane/methanol) for intermediates.
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize reaction pathways .
- Molecular Dynamics (MD) Simulations: Model interactions with target enzymes (e.g., kinase binding pockets) to identify structural modifications that improve binding affinity. Software like Gaussian or GROMACS is recommended .
- Data-Driven Optimization: Integrate computational predictions with experimental results to iteratively refine synthesis protocols, as demonstrated by the ICReDD framework .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structural Analog Comparison: Compare activity data with analogs (e.g., 5-(trifluoromethyl)-1H-imidazol-2-yl derivatives) to identify substituent-specific trends .
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
- Meta-Analysis: Use statistical tools (e.g., PCA) to cluster conflicting datasets and identify outliers or confounding variables .
Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Screening: Test reactions in DMSO (polar aprotic), ethanol (protic), and THF (non-polar). DMSO enhances nucleophilicity of amines, while ethanol may protonate intermediates, slowing reactivity .
- Kinetic Studies: Monitor reaction rates via UV-Vis or -NMR to quantify solvent effects. For example, trifluoromethyl groups exhibit polar interactions in aprotic media, accelerating substitution .
Q. What are the implications of structural analogs in understanding structure-activity relationships (SAR)?
Methodological Answer: Construct a SAR table based on analogs:
| Compound Name | Molecular Formula | Key Modification | Biological Activity Trend |
|---|---|---|---|
| 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine | CHClFN | Chlorine at pyrimidine C2 | Enhanced kinase inhibition |
| N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine | CHFN | Fluoro substitution at pyrazole C5 | Improved metabolic stability |
SAR analysis reveals that electron-withdrawing groups (e.g., CF) at pyrazole C5 enhance target binding, while ethyl groups at N1 improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
